Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is prevalent due to their mild reaction conditions and high yields . These methods allow for the large-scale production of compounds like this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular targets. detailed studies on its specific mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- Methyl thiophene-2-carboxylate
- 4-Methylthiophene-2-carboxylic acid
- Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate stands out due to the presence of the cyclohexyloxy group, which imparts unique steric and electronic properties.
Properties
Molecular Formula |
C12H16O3S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
methyl 4-cyclohexyloxythiophene-2-carboxylate |
InChI |
InChI=1S/C12H16O3S/c1-14-12(13)11-7-10(8-16-11)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
IGSIRXGJTBBMPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OC2CCCCC2 |
Origin of Product |
United States |
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